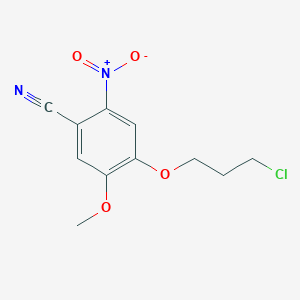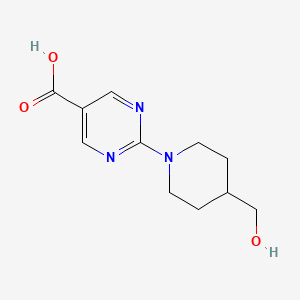
2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid
Übersicht
Beschreibung
2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring attached to a pyrimidine ring via a hydroxymethyl group . The pyrimidine ring is further substituted with a carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving 2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid are not detailed in the available literature, piperidine derivatives are known to undergo a variety of chemical reactions . These include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Wissenschaftliche Forschungsanwendungen
- Piperidine derivatives are used in the synthesis of various drugs .
- They are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Piperidine derivatives are important synthetic fragments for designing drugs .
- They are used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- The methods of application or experimental procedures involve various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
- The results or outcomes obtained include the successful synthesis of various piperidine derivatives .
Pharmaceutical Industry
Organic Chemistry
- Piperidine derivatives have been studied for their cytotoxicity .
- The structure-activity relationship showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .
- The methods of application or experimental procedures involve various chemical reactions and biological assays .
- The results or outcomes obtained include the successful synthesis of various piperidine derivatives and their cytotoxic effects .
- Piperidine derivatives are used in Suzuki–Miyaura coupling .
- One-pot sequential Suzuki–Miyaura coupling and hydrogenation were carried out under mild conditions .
- The methods of application or experimental procedures involve various chemical reactions such as Suzuki–Miyaura coupling and hydrogenation .
- The results or outcomes obtained include the successful synthesis of various piperidine derivatives .
Cytotoxicity
Suzuki–Miyaura Coupling
- Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
- The methods of application or experimental procedures involve various chemical reactions and biological assays .
- The results or outcomes obtained include the successful synthesis of various piperidine derivatives and their pharmacological application .
- Piperidine derivatives are used in various chemical reactions such as Suzuki–Miyaura coupling and hydrogenation .
- One-pot sequential Suzuki–Miyaura coupling and hydrogenation were carried out under mild conditions .
- The results or outcomes obtained include the successful synthesis of various piperidine derivatives .
Medicinal Chemistry
Chemical Synthesis
Zukünftige Richtungen
The future directions in the research of piperidine derivatives like 2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, further exploration of the pharmaceutical applications of these compounds could be another area of focus .
Eigenschaften
IUPAC Name |
2-[4-(hydroxymethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-7-8-1-3-14(4-2-8)11-12-5-9(6-13-11)10(16)17/h5-6,8,15H,1-4,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTDNJBGIGCHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1442056.png)
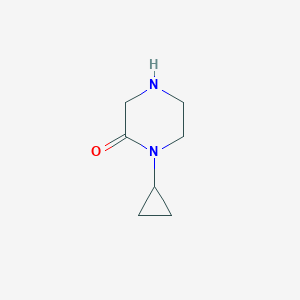
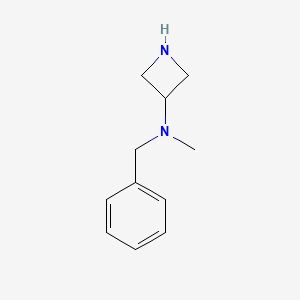
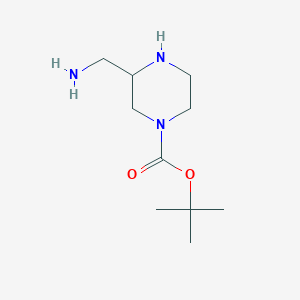
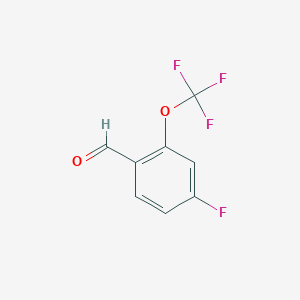

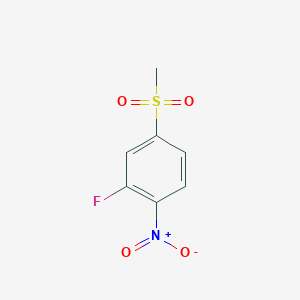
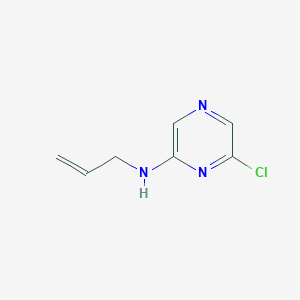
![4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1442067.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1442068.png)
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1442069.png)
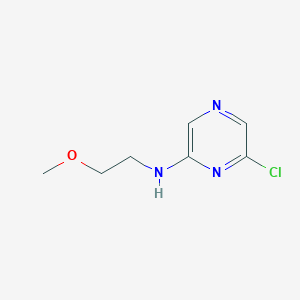
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442075.png)
